

Validating Cellular Target Engagement of (Rac)-AZD8186: A Comparative Guide

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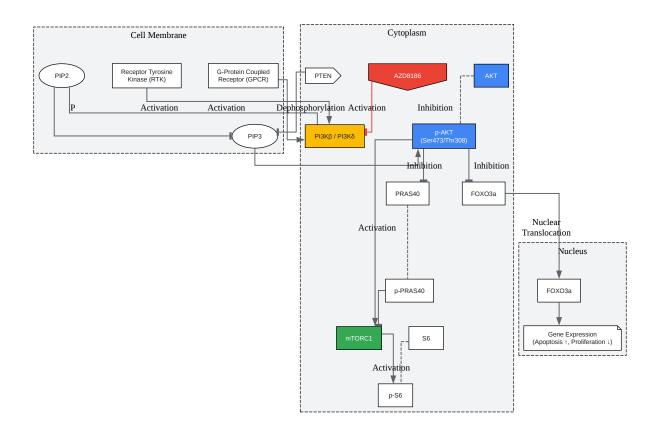
Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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(Rac)-AZD8186 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K β) and delta (PI3K δ) isoforms.[1][2] It has shown significant therapeutic potential, particularly in tumors with loss of the tumor suppressor PTEN, where cancer cell survival becomes dependent on PI3K β signaling.[3][4] Validating that a drug molecule like AZD8186 effectively engages its intended target within a cellular context is a critical step in drug development. This guide provides an objective comparison of methods and presents supporting experimental data for validating the cellular target engagement of AZD8186.

The PI3K/AKT Signaling Pathway

AZD8186 exerts its effect by inhibiting PI3K β and PI3K δ , crucial components of the PI3K/AKT/mTOR signaling cascade. This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism.[5][6] In PTEN-deficient tumors, this pathway is often constitutively active. Inhibition of PI3K β by AZD8186 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the phosphorylation and activation of downstream effectors like AKT. This leads to the modulation of several key proteins, including PRAS40, S6 ribosomal protein, and the transcription factor FOXO3a.[7]





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.



Quantitative Data on AZD8186 Performance

The efficacy and selectivity of AZD8186 have been quantified through various assays. The tables below summarize its inhibitory concentration against PI3K isoforms and its growth inhibition effects on different cancer cell lines, particularly highlighting its potency in PTEN-deficient models.

Table 1: AZD8186 In Vitro Kinase Inhibitory Potency

This table shows the half-maximal inhibitory concentration (IC50) of AZD8186 against the four Class I PI3K isoforms. The data demonstrates the high potency and selectivity of AZD8186 for PI3K β and PI3K δ over PI3K α and PI3K γ .

PI3K Isoform	IC50 (nM)
РІЗКβ	4[1][7]
ΡΙ3Κδ	12[1][7]
ΡΙ3Κα	35[1][7]
РІЗКу	675[1][7]

Table 2: AZD8186 Cellular Activity in Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) and pathway inhibition (p-AKT IC50) for AZD8186 in various cell lines. Sensitivity to AZD8186 is strongly correlated with PTEN-deficiency. For comparison, data for the PI3Kα-selective inhibitor BYL719 is included where available, showcasing the differential sensitivity based on the driving PI3K isoform.

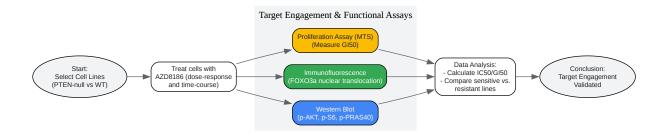


Cell Line	Cancer Type	PTEN Status	AZD8186 p- AKT (Ser473) IC50 (nM)	AZD8186 GI50 (nM)	Notes
MDA-MB-468	Triple- Negative Breast	Null	3[1]	65[1][7]	Sensitive to PI3Kβ inhibition.[2]
PC3	Prostate	Null	~10-300[7]	< 1000[3]	Sensitive to AZD8186.[7]
LNCaP	Prostate	Null	~10-300[7]	< 1000[3]	Sensitive to AZD8186.[7]
HCC70	Triple- Negative Breast	Null	~10-300[7]	< 1000[3]	Sensitive to AZD8186.[7]
JEKO	Mantle Cell Lymphoma	Wild-Type	17 (IgM- stimulated)[1] [7]	228 (IgM- stimulated)[1] [7]	Activity demonstrates PI3Kδ inhibition.
BT474c	Breast	Wild-Type	752[1]	1981[1]	PIK3CA- mutant, resistant to AZD8186.

Experimental Protocols for Target Validation

Validating target engagement involves confirming the direct interaction of the drug with its target and observing the functional consequences. Below are key experimental protocols used to assess the cellular activity of AZD8186.





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Caption: General workflow for validating AZD8186 target engagement in cells.

Western Blotting for Downstream Pathway Modulation

This method is used to quantify the phosphorylation status of key proteins downstream of PI3K, providing direct evidence of pathway inhibition.

- Objective: To measure the levels of phosphorylated AKT (Ser473), PRAS40, and S6 in response to AZD8186 treatment.
- Methodology:
 - Cell Culture and Treatment: Seed PTEN-null (e.g., MDA-MB-468, PC3) and PTEN-wild-type (e.g., BT474c) cells in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of AZD8186 (e.g., 0-10 μM) for a specified time (e.g., 2 hours).
 - Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, p-PRAS40, and a loading control (e.g., β-actin or vinculin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control.

Immunofluorescence for FOXO3a Nuclear Translocation

Inhibition of AKT by AZD8186 prevents the phosphorylation of FOXO3a, allowing it to translocate to the nucleus and regulate gene expression. Visualizing this translocation is a key indicator of target engagement.[4][7]

- Objective: To visualize and quantify the nuclear accumulation of FOXO3a following AZD8186 treatment.
- Methodology:
 - Cell Culture: Seed cells (e.g., HCC70, LNCaP) on glass coverslips in a 24-well plate.
 - Treatment: Treat cells with AZD8186 (e.g., 0.1 and 0.5 μM) for 2 hours.
 - Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
 - Staining: Block with 1% BSA. Incubate with a primary antibody against FOXO3a, followed by an Alexa Fluor-conjugated secondary antibody (e.g., green). Counterstain nuclei with DAPI or Hoescht (blue).
 - Imaging: Mount coverslips on slides and acquire images using a fluorescence microscope.



 Analysis: Quantify the fluorescence intensity of FOXO3a in the nucleus versus the cytoplasm to determine the relative nuclear translocation.[4]

Cell Proliferation Assay (MTS Assay)

This assay assesses the functional consequence of PI3K β/δ inhibition on cell viability and growth.

- Objective: To determine the GI50 value of AZD8186 in a panel of cell lines.
- Methodology:
 - Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.
 - Treatment: Treat cells with a serial dilution of AZD8186 (e.g., 0.003 to 30 μM) for 72 hours.
 [2]
 - MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's protocol.
 - Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
 - Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells. Plot the data and determine the GI50 value using non-linear regression analysis.

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